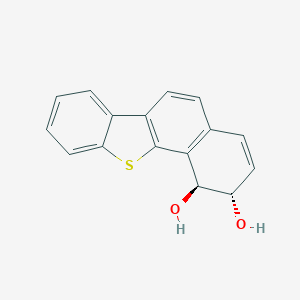![molecular formula C21H15N3O3S2 B238547 N-({4-[(thiophen-2-ylcarbonyl)amino]phenyl}carbamothioyl)-1-benzofuran-2-carboxamide](/img/structure/B238547.png)
N-({4-[(thiophen-2-ylcarbonyl)amino]phenyl}carbamothioyl)-1-benzofuran-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-({4-[(thiophen-2-ylcarbonyl)amino]phenyl}carbamothioyl)-1-benzofuran-2-carboxamide, also known as TAK-659, is a small molecule inhibitor that targets spleen tyrosine kinase (SYK). SYK is a non-receptor tyrosine kinase that plays a crucial role in B-cell receptor signaling, which is important for the survival and proliferation of B-cells. TAK-659 has shown promising results in preclinical studies as a potential therapeutic agent for the treatment of B-cell malignancies.
Mecanismo De Acción
N-({4-[(thiophen-2-ylcarbonyl)amino]phenyl}carbamothioyl)-1-benzofuran-2-carboxamide targets SYK, which is a downstream signaling molecule in the B-cell receptor signaling pathway. Upon binding to the B-cell receptor, SYK becomes activated and initiates a signaling cascade that leads to the activation of various transcription factors and the expression of anti-apoptotic genes. This compound inhibits SYK, thereby blocking this signaling cascade and inducing apoptosis in B-cells.
Biochemical and Physiological Effects:
This compound has been shown to have potent anti-tumor activity in preclinical models of B-cell malignancies. In addition to inducing apoptosis in B-cells, this compound has been shown to inhibit the migration and invasion of cancer cells, as well as disrupt the interaction between cancer cells and the tumor microenvironment. This compound has also been shown to have immunomodulatory effects, such as enhancing the anti-tumor activity of T-cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using N-({4-[(thiophen-2-ylcarbonyl)amino]phenyl}carbamothioyl)-1-benzofuran-2-carboxamide in lab experiments is its specificity for SYK, which allows for the selective inhibition of B-cell receptor signaling. This compound has also shown good pharmacokinetic properties and oral bioavailability in preclinical studies. However, one limitation of using this compound is its potential toxicity, as SYK is also expressed in other cell types, such as platelets and macrophages.
Direcciones Futuras
There are several future directions for the development of N-({4-[(thiophen-2-ylcarbonyl)amino]phenyl}carbamothioyl)-1-benzofuran-2-carboxamide as a therapeutic agent for B-cell malignancies. One direction is the development of combination therapies that target multiple signaling pathways involved in B-cell receptor signaling. Another direction is the investigation of this compound in other types of cancer, such as solid tumors. Additionally, the development of predictive biomarkers for this compound response could help identify patients who are most likely to benefit from this therapy.
Métodos De Síntesis
The synthesis of N-({4-[(thiophen-2-ylcarbonyl)amino]phenyl}carbamothioyl)-1-benzofuran-2-carboxamide involves several steps, starting with the preparation of 4-(thiophen-2-ylcarbonyl)aniline. This intermediate is then reacted with thiophosgene to form 4-[(thiophen-2-ylcarbonyl)amino]phenyl)thiocarbamoyl chloride, which is then reacted with 1-benzofuran-2-carboxylic acid to form this compound.
Aplicaciones Científicas De Investigación
N-({4-[(thiophen-2-ylcarbonyl)amino]phenyl}carbamothioyl)-1-benzofuran-2-carboxamide has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL), diffuse large B-cell lymphoma (DLBCL), and mantle cell lymphoma (MCL). In these studies, this compound has been shown to inhibit B-cell receptor signaling and induce apoptosis in B-cells, leading to tumor growth inhibition. This compound has also been shown to have synergistic effects with other targeted therapies, such as venetoclax and lenalidomide.
Propiedades
Fórmula molecular |
C21H15N3O3S2 |
|---|---|
Peso molecular |
421.5 g/mol |
Nombre IUPAC |
N-[[4-(thiophene-2-carbonylamino)phenyl]carbamothioyl]-1-benzofuran-2-carboxamide |
InChI |
InChI=1S/C21H15N3O3S2/c25-19(17-12-13-4-1-2-5-16(13)27-17)24-21(28)23-15-9-7-14(8-10-15)22-20(26)18-6-3-11-29-18/h1-12H,(H,22,26)(H2,23,24,25,28) |
Clave InChI |
GTLIPJMKQPAEGM-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=C(O2)C(=O)NC(=S)NC3=CC=C(C=C3)NC(=O)C4=CC=CS4 |
SMILES canónico |
C1=CC=C2C(=C1)C=C(O2)C(=O)NC(=S)NC3=CC=C(C=C3)NC(=O)C4=CC=CS4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-tert-butyl-N-{[3-(propanoylamino)phenyl]carbamothioyl}benzamide](/img/structure/B238471.png)

![N-{[4-(acetylamino)phenyl]carbamothioyl}-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B238476.png)
![N-{3-cyano-4H,5H,6H-cyclopenta[b]thiophen-2-yl}propanamide](/img/structure/B238479.png)
![N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-furamide](/img/structure/B238493.png)



![N-(3-{[(1-naphthoylamino)carbothioyl]amino}phenyl)propanamide](/img/structure/B238507.png)




